6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H25Cl2N3O2S2 and its molecular weight is 522.5. The purity is usually 95%.
BenchChem offers high-quality 6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tubercular Activity
6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride: has been investigated for its anti-tubercular properties. Tuberculosis (TB) remains a global health concern, and new effective drugs are urgently needed. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds exhibited significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM .
Benzylic Chemistry
The benzylic position in this compound offers intriguing reactivity. Benzylic halides typically undergo SN1 reactions via resonance-stabilized carbocations. Exploring its reactivity with various nucleophiles could yield valuable insights .
Computational Studies and Docking
Molecular docking studies can predict the binding affinity of this compound to specific protein targets. Investigating its interactions with relevant enzymes or receptors could guide further optimization.
Singireddi Srinivasarao et al., “Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents,” RSC Advances, 2020, 10, 12507–12516. Link
properties
IUPAC Name |
6-benzyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S2.ClH/c25-17-6-8-18(9-7-17)31-13-11-21(29)27-24-22(23(26)30)19-10-12-28(15-20(19)32-24)14-16-4-2-1-3-5-16;/h1-9H,10-15H2,(H2,26,30)(H,27,29);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSHISFULDBNKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl)C(=O)N)CC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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